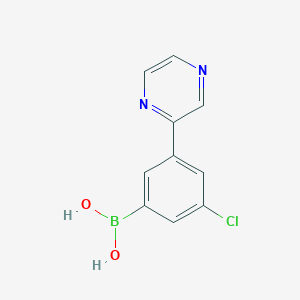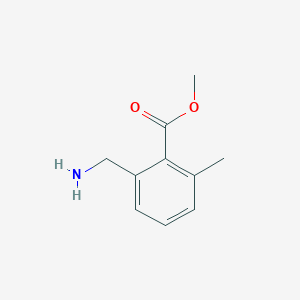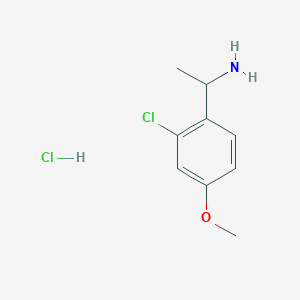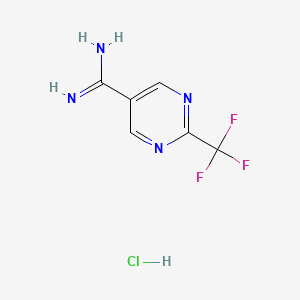
1-(6,7-Dibromonaphthalen-2-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6,7-Dibromonaphthalen-2-yl)ethanone is an organic compound with the molecular formula C12H8Br2O and a molecular weight of 327.99932. This compound is characterized by the presence of two bromine atoms attached to the naphthalene ring and an ethanone group at the second position. It is commonly used in various chemical reactions and has significant applications in scientific research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(6,7-Dibromonaphthalen-2-yl)ethanone can be synthesized through several methods. One common approach involves the bromination of naphthalene followed by Friedel-Crafts acylation. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) and a catalyst like aluminum chloride (AlCl3) to facilitate the acylation process .
Industrial Production Methods: Industrial production of this compound often involves large-scale bromination and acylation processes. These methods are optimized for high yield and purity, ensuring the compound meets the required standards for various applications .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(6,7-Dibromonaphthalen-2-yl)ethanone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
1-(6,7-Dibromonaphthalen-2-yl)ethanone has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Industry: It is used in the production of dyes, pharmaceuticals, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-(6,7-Dibromonaphthalen-2-yl)ethanone involves its interaction with specific molecular targets and pathways. The bromine atoms and ethanone group play crucial roles in its reactivity and interactions with other molecules. These interactions can lead to various biological and chemical effects, depending on the context of its use .
Vergleich Mit ähnlichen Verbindungen
1-(6-Bromonaphthalen-2-yl)ethanone: This compound has a similar structure but with only one bromine atom, making it less reactive in certain substitution reactions.
1-(6,7-Dichloronaphthalen-2-yl)ethanone: Similar to 1-(6,7-Dibromonaphthalen-2-yl)ethanone but with chlorine atoms instead of bromine, affecting its reactivity and applications.
Uniqueness: this compound is unique due to the presence of two bromine atoms, which enhance its reactivity and make it suitable for a broader range of chemical reactions and applications compared to its mono-brominated or chlorinated counterparts .
Eigenschaften
Molekularformel |
C12H8Br2O |
|---|---|
Molekulargewicht |
328.00 g/mol |
IUPAC-Name |
1-(6,7-dibromonaphthalen-2-yl)ethanone |
InChI |
InChI=1S/C12H8Br2O/c1-7(15)8-2-3-9-5-11(13)12(14)6-10(9)4-8/h2-6H,1H3 |
InChI-Schlüssel |
XYMKMLHTAJELDT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC2=CC(=C(C=C2C=C1)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



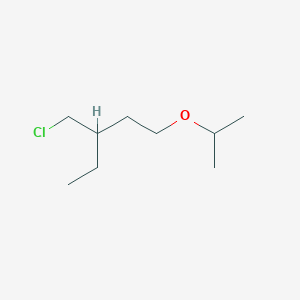
![5-Chloro-1,3,3-TriMethyl-6'-(piperiDin-1-yl)spiro[indoline-2,3'-Naphtho[2,1-b][1,4]oxazine]](/img/structure/B13651759.png)
![7-Methoxyimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B13651760.png)
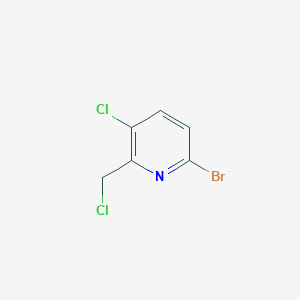
![Benzo[d]isothiazol-7-ylboronic acid](/img/structure/B13651770.png)
![2-Bromo-7-(trifluoromethyl)benzo[d]thiazole](/img/structure/B13651776.png)

